

# The Discovery and Development of DSP107: A Dual-Targeting Immunotherapeutic Compound

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

DSP107, a novel investigational compound, has emerged as a promising candidate in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of DSP107. By simultaneously targeting the CD47/SIRP $\alpha$  "don't eat me" signal and the 4-1BB (CD137) costimulatory pathway, DSP107 is designed to activate both the innate and adaptive immune systems against tumors. This document synthesizes available preclinical and clinical data, details key experimental methodologies, and visualizes the compound's mechanism and development workflows to serve as a resource for researchers, scientists, and drug development professionals.

#### Introduction

The development of immunotherapies has revolutionized the treatment landscape for many cancers. However, challenges such as treatment resistance and immune-related adverse events persist. DSP107, developed by Kahr Medical, is a first-in-class bifunctional fusion protein designed to overcome some of these limitations.[1][2] It is comprised of the extracellular domain of human signal-regulatory protein alpha (SIRPα) genetically fused to the extracellular domain of human 4-1BB ligand (4-1BBL).[3] This unique structure allows DSP107 to engage both innate and adaptive immune cells in the tumor microenvironment.



## **Discovery and Molecular Design**

DSP107 is a product of rational drug design, aiming to create a single agent with a dual mechanism of action. The core concept was to combine the inhibition of an innate immune checkpoint with the targeted activation of T-cells. The fusion of SIRPα and 4-1BBL results in a homotrimeric protein, a conformation essential for the effective activation of the TNF receptor superfamily, to which 4-1BB belongs.[4] This design enables DSP107 to bind to CD47, which is often overexpressed on cancer cells, and simultaneously present a potent costimulatory signal to 4-1BB on activated T-cells within the tumor microenvironment.[3][5]

#### **Mechanism of Action**

The therapeutic strategy of DSP107 is centered on a two-pronged attack on cancer cells, as illustrated in the signaling pathway diagram below.

Figure 1: DSP107 Mechanism of Action

Firstly, the SIRP $\alpha$  component of DSP107 binds to CD47 on the surface of tumor cells. This action blocks the interaction between CD47 and SIRP $\alpha$  on macrophages, thereby inhibiting the "don't eat me" signal that protects cancer cells from phagocytosis. This leads to macrophage activation and subsequent engulfment of tumor cells.

Secondly, by anchoring to CD47 on the tumor cell, DSP107's 4-1BBL domains are presented to activated T-cells in the vicinity. This cross-linking of 4-1BB receptors on T-cells delivers a potent costimulatory signal, leading to T-cell activation, proliferation, and enhanced cytotoxic activity against the tumor.[3] This conditional activation, dependent on the presence of CD47-expressing tumor cells, is designed to localize the immune response and minimize systemic toxicity.[3]

### **Preclinical Development**

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy and safety of DSP107.

#### **In Vitro Studies**

Binding Affinity and Specificity: Surface plasmon resonance (SPR) analysis demonstrated that DSP107 binds with high affinity to both human and cynomolgus CD47 and 4-1BB.[4]



Functional Assays: In vitro functional assays confirmed the dual mechanism of action of DSP107. The compound was shown to effectively block the CD47-SIRPα interaction and induce macrophage-mediated phagocytosis of various cancer cell lines.[3] Furthermore, DSP107 demonstrated the ability to activate 4-1BB signaling in a manner dependent on its binding to CD47.[3] This resulted in augmented T-cell activation, proliferation, and increased secretion of interferon-gamma (IFNy).[6]

#### In Vivo Studies

In a xenograft mouse model of Diffuse Large B-Cell Lymphoma (DLBCL), treatment with human peripheral blood mononuclear cells (PBMCs) and DSP107 resulted in a significant reduction in tumor size compared to treatment with PBMCs alone.[7] This was accompanied by an increased infiltration of T-cells into the tumor.[7]

#### **Toxicology Studies**

Toxicology studies in cynomolgus monkeys indicated a favorable safety profile for DSP107.[3] Repeated intravenous administration of doses up to 50 mg/kg was well-tolerated, with no clinically significant hematological or hepatotoxicity observed, and no evidence of cytokine release.[4] Importantly, DSP107 did not cause a significant impact on red blood cell counts, a concern with some other CD47-targeting agents.[3]

## **Clinical Development**

DSP107 is currently being evaluated in two key clinical trials for both solid and hematological malignancies.

#### NCT04440735: Study in Advanced Solid Tumors

This is a Phase 1/2, first-in-human, open-label study evaluating DSP107 alone and in combination with atezolizumab (an anti-PD-L1 antibody) in patients with advanced solid tumors.[8] The study consists of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2) for specific cancer types, including non-small cell lung cancer and colorectal cancer.[8]

Preliminary Results: Data from the dose-escalation phase showed that DSP107, in combination with atezolizumab, was well-tolerated with no dose-limiting toxicities. The most frequent treatment-related adverse events were generally mild to moderate and included



diarrhea, fatigue, and infusion-related reactions. Encouraging signs of anti-tumor activity were observed, particularly in patients with microsatellite stable colorectal cancer (MSS-CRC), a tumor type generally considered "cold" or less responsive to immunotherapy.[5][9]

| Parameter                                                                                        | DSP107 Monotherapy<br>(n=19) | DSP107 + Atezolizumab<br>(n=21) |
|--------------------------------------------------------------------------------------------------|------------------------------|---------------------------------|
| Median Overall Survival (OS)                                                                     | 7.6 months                   | 14.6 months                     |
| Disease Control Rate (DCR)                                                                       | 26%                          | 62%                             |
| Data from Phase 2 expansion cohort in metastatic MSS-CRC patients (December 2024 cutoff).[5][10] |                              |                                 |

### NCT04937166: Study in Hematological Malignancies

This is a Phase 1b, open-label, dose-escalation study evaluating the safety and efficacy of DSP107 as a monotherapy and in combination with azacitidine or azacitidine plus venetoclax in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2]

## **Experimental Protocols Macrophage-Mediated Phagocytosis Assay**

This assay is designed to quantify the ability of DSP107 to induce the phagocytosis of cancer cells by macrophages.



Click to download full resolution via product page

Figure 2: Phagocytosis Assay Workflow

 Cell Preparation: Differentiate human peripheral blood monocytes into M1 or M2 macrophages. Label target cancer cells (e.g., DLBCL cell lines) with a fluorescent dye such



as carboxyfluorescein succinimidyl ester (CFSE).

- Co-culture: Seed macrophages in a 96-well plate. Add the CFSE-labeled cancer cells at an effector-to-target ratio of 1:5.
- Treatment: Add DSP107 or control antibodies to the co-culture.
- Incubation: Incubate the plate for 3 hours at 37°C to allow for phagocytosis.
- Analysis: Gently wash the wells to remove non-phagocytosed cancer cells. Analyze the
  percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry
  or fluorescence microscopy.

#### **T-Cell Activation Assay**

This assay measures the ability of DSP107 to activate T-cells in the presence of CD47-expressing cells.

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
- Co-culture: Co-culture PBMCs with a CD47-expressing cancer cell line.
- Treatment: Add DSP107 or control antibodies to the co-culture.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Analysis: Assess T-cell activation by measuring:
  - The expression of activation markers (e.g., CD25, 4-1BB) on T-cells by flow cytometry.
  - The concentration of cytokines (e.g., IFNy) in the culture supernatant by ELISA.
  - T-cell proliferation using a proliferation assay (e.g., CFSE dilution).

#### Conclusion

DSP107 is a promising, first-in-class, dual-targeting immunotherapeutic agent with a well-defined mechanism of action that engages both the innate and adaptive immune systems. Preclinical studies have demonstrated its potent anti-tumor activity and favorable safety profile.



Early clinical data in advanced solid tumors are encouraging, particularly in immunologically "cold" tumors. Ongoing clinical trials will further delineate the safety and efficacy of DSP107 in a broader range of cancers, both as a monotherapy and in combination with other anti-cancer agents. The continued development of DSP107 holds the potential to offer a new therapeutic option for patients with difficult-to-treat malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. life-sciences-usa.com [life-sciences-usa.com]
- 2. onclive.com [onclive.com]
- 3. DSP107 combines inhibition of CD47/SIRPα axis with activation of 4-1BB to trigger anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kahrbio.com [kahrbio.com]
- 5. ASCO American Society of Clinical Oncology [asco.org]
- 6. DSP107: Advancing Cancer Immunotherapy with a Novel SIRPα-4-1BBL Dual Signaling Protein [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ASCO American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [The Discovery and Development of DSP107: A Dual-Targeting Immunotherapeutic Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665715#discovery-and-development-of-rp107-compound]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com